molecular formula C25H20N2O2 B11092815 Benzamide, 4-acetylamino-N-(2-naphthyl)-N-phenyl-

Benzamide, 4-acetylamino-N-(2-naphthyl)-N-phenyl-

Cat. No.: B11092815
M. Wt: 380.4 g/mol
InChI Key: NSFYTGQNYDUEEK-UHFFFAOYSA-N
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Description

4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group, a naphthyl group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE typically involves the following steps:

    Formation of the Acetamido Group: This can be achieved by reacting aniline with acetic anhydride under acidic conditions.

    Attachment of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the acetamido-naphthyl intermediate with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Material Science: It may act as a cross-linking agent or a stabilizer in polymer matrices.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzamide: Lacks the naphthyl group, making it less complex.

    N-(Naphthalen-2-yl)benzamide: Lacks the acetamido group, affecting its reactivity.

    4-Acetamidobenzamide: Lacks both the naphthyl and phenyl groups, making it simpler.

Uniqueness

4-ACETAMIDO-N-(NAPHTHALEN-2-YL)-N-PHENYLBENZAMIDE is unique due to the presence of all three functional groups, which can impart distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

4-acetamido-N-naphthalen-2-yl-N-phenylbenzamide

InChI

InChI=1S/C25H20N2O2/c1-18(28)26-22-14-11-20(12-15-22)25(29)27(23-9-3-2-4-10-23)24-16-13-19-7-5-6-8-21(19)17-24/h2-17H,1H3,(H,26,28)

InChI Key

NSFYTGQNYDUEEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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